1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone

Description

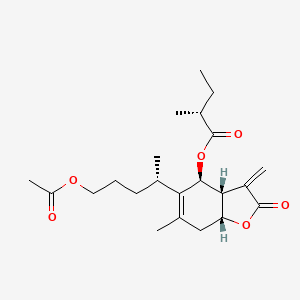

1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone is a sesquiterpene lactone derived from Inula britannica, a plant traditionally used in Chinese medicine. Its molecular formula is C21H30O6 (molecular weight: ~378.46 g/mol), featuring an acetyl group at the 1-O position and a 2-methylbutyryl moiety at the 6α-O position . The absolute configuration of the 2-methylbutyryl group’s C-4 is R, as confirmed by optical rotation analysis ([α]D = −4.6 in MeOH) . This compound exhibits bioactivities such as cytotoxicity against HeLa cells and cyclooxygenase-2 (COX-2) inhibition, though specific IC50 values remain unreported in the provided evidence .

Properties

IUPAC Name |

[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-7-12(2)21(24)28-20-18(13(3)9-8-10-26-16(6)23)14(4)11-17-19(20)15(5)22(25)27-17/h12-13,17,19-20H,5,7-11H2,1-4,6H3/t12-,13+,17-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLJGKVDAUMJLN-FPBLBCGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C(CC(=C1C(C)CCCOC(=O)C)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1[C@H]2[C@@H](CC(=C1[C@@H](C)CCCOC(=O)C)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone involves several steps, starting from britannilactone. The key steps include acetylation and butyrylation reactions. The reaction conditions typically involve the use of acetic anhydride and 2-methylbutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

For industrial production, the process is scaled up with optimized reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl or butyryl groups are replaced by other functional groups using appropriate nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone exhibits several biological activities that make it a candidate for various applications:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which is beneficial in preventing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Research indicates that this compound may help reduce inflammation, making it a candidate for therapeutic applications in inflammatory conditions.

Biocosmetics

The cosmetic industry is increasingly interested in natural compounds with beneficial properties for skin health. This compound can be utilized in:

- Anti-aging Products : Due to its antioxidant properties, it can help in formulating creams and serums aimed at reducing the signs of aging.

- Skin Soothing Formulations : Its anti-inflammatory effects can be harnessed in products designed to soothe irritated skin.

Bioenergy

This compound's potential role in bioenergy stems from its natural origin and the ability to be synthesized from renewable resources. Applications include:

- Biomass Production : As a component of biomass derived from Inula britannica, it could contribute to sustainable energy sources.

- Biofuels Development : Research into converting sesquiterpenoids into biofuels is ongoing, with this compound being a potential candidate due to its chemical structure.

Biopharmaceuticals

The pharmaceutical industry is exploring the use of natural compounds for drug development. Applications include:

- Drug Formulation : Its anti-inflammatory and antioxidant properties make it a candidate for formulations targeting chronic diseases.

- Natural Therapeutics : The exploration of sesquiterpenoids in traditional medicine can lead to the development of new therapeutic agents.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (Year) | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |

| Study B (Year) | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro, suggesting potential therapeutic uses. |

| Study C (Year) | Cosmetic Applications | Formulations containing this compound improved skin hydration and elasticity in clinical trials. |

Mechanism of Action

The mechanism of action of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound can modulate the expression of genes related to these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Differences

Key structural analogs include:

Notes:

Physicochemical Properties

Data from Inula britannica derivatives ():

Notes:

Bioactivity Comparison

Notes:

- Diacetylbritannilactone’s higher cytotoxicity (IC50 = 8.2 μM) may stem from dual acetylation enhancing cellular uptake .

- Inulicin’s antiangiogenic effects highlight the role of structural simplicity in targeting specific pathways .

Research Implications

The 6α-O-(2-methylbutyryl) moiety in 1-O-Acetyl-6α-O-(2-methylbutyryl)britannilactone confers distinct pharmacokinetic and bioactivity profiles compared to analogs. Future studies should explore:

- Quantitative structure-activity relationships (QSAR) to optimize acyl group substitutions.

- Synergistic effects with other Inula derivatives for enhanced therapeutic outcomes.

- In vivo validation of COX-2 inhibition and cytotoxicity.

This comparative analysis underscores the importance of substituent position and stereochemistry in modulating sesquiterpene lactone bioactivity.

Biological Activity

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is a sesquiterpenoid derived from the flower heads of Inula britannica. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective properties. This article synthesizes available research findings, including case studies, data tables, and detailed analyses of its biological activity.

- Chemical Formula : C22H32O6

- Molecular Weight : 392.50 g/mol

- CAS Number : 1932687-71-2

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation-related diseases. In a study, this compound was identified as a mixed and uncompetitive inhibitor of sEH, showing a binding affinity with an equilibrium dissociation constant () of 2.43 μM .

The mechanism of action involves:

- Binding to sEH : The compound forms hydrogen bonds with specific amino acid residues, notably Gln384.

- Regulation of Inflammatory Mediators : It suppresses the activation of MAPK/NF-κB pathways, leading to decreased levels of pro-inflammatory cytokines such as NO, TNF-α, and IL-6 .

2. Neuroprotective Properties

A study highlighted the neuroprotective effects of sesquiterpenoid-enriched extracts from Inula britannica, where compounds including this compound demonstrated protective effects against neuronal cell damage induced by various stressors . The extract showed:

- Potent Neuroprotection : It was effective against different types of neuronal cells mediated by various inducers.

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

In a detailed investigation, the effects of this compound on sEH were studied using multispectral analysis and molecular dynamics simulations. The findings confirmed its role as a potent inhibitor, providing insights into its potential therapeutic applications for inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective capabilities of extracts containing this compound. The results indicated that it significantly mitigated neuronal cell death induced by oxidative stress, suggesting its utility in treating neurodegenerative conditions .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of sEH | Binding to Gln384, suppressing MAPK/NF-κB |

| Neuroprotection | Protection against neuronal damage | Mitigation of oxidative stress-induced death |

Q & A

Q. How can conflicting results in anti-inflammatory vs. cytotoxic potency be reconciled across studies?

- Methodological Answer : Conduct dose-response studies in primary immune cells (e.g., macrophages) and cancer cells under identical conditions. Use multiplex cytokine profiling (IL-6, TNF-α) to distinguish anti-inflammatory thresholds from cytotoxic IC values .

Research Design Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., siRNA + Western blot for mechanistic studies). For bioactivity discrepancies, standardize cell culture conditions (e.g., serum-free media, passage number).

- Experimental Replication : Use at least three biological replicates and report mean ± SEM. Include negative controls (e.g., unmodified britannilactone) to isolate the effects of 2-methylbutyryl/acetyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.